1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-methyl-3-(4-propan-2-ylphenoxy)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)10-4-6-11(7-5-10)17-13-12(14)8-16(3)15-13/h4-9H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRCGMOYYBZOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NN(C=C2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Phenoxy group introduction: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenol derivatives, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Salt Forms : Hydrochloride salts (e.g., and ) enhance aqueous solubility, which is critical for bioavailability in drug design .
- Positional Isomerism : The compound in , with an isopropylphenyl ethyl group and amine at pyrazole position 5, demonstrates how positional changes can reduce steric hindrance compared to the target compound .
Biological Activity
1-Methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities against various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the phenoxy group and the isopropyl substituent enhances its pharmacological properties.
Research indicates that compounds containing the pyrazole scaffold exhibit various mechanisms of action, including:
- Inhibition of Cancer Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of multiple cancer cell lines, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers. Specifically, this compound has demonstrated antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Targeting Specific Pathways : The compound has been reported to inhibit various cancer-related targets such as topoisomerase II, EGFR, MEK, and VEGFR. These targets are crucial for tumor growth and metastasis .
Biological Activity Data
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 0.127 - 0.560 | Apoptosis induction and cell cycle arrest |
| HepG2 (Liver) | Not specified | Potentially cytotoxic effects |
| A549 (Lung) | Not specified | Growth inhibition |
| PC3 (Prostate) | Not specified | Targeting androgen receptor pathways |
Case Studies
- Antiproliferative Activity : In a study evaluating the efficacy of various pyrazole derivatives, it was found that this compound exhibited significant cytotoxicity against MDA-MB-231 cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
- Molecular Modeling Studies : Molecular docking studies have suggested that this compound binds effectively to the active sites of key enzymes involved in cancer progression. The binding affinity was measured using computational methods to predict its inhibitory potential against specific targets .
Q & A
Q. What are the key considerations for synthesizing 1-methyl-3-[4-(propan-2-yl)phenoxy]-1H-pyrazol-4-amine with high purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Critical factors include:
- Reagent selection : Use cesium carbonate as a base to facilitate deprotonation and copper(I) bromide as a catalyst for Ullmann-type couplings, ensuring efficient aryl ether bond formation .
- Solvent and temperature : Refluxing in polar aprotic solvents (e.g., DMF or ethanol) enhances reaction rates. For example, ethanol under reflux for 10 hours improves intermediate stability .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol yields >95% purity .
Q. Which analytical methods are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity. Distinct shifts for the pyrazole NH (~δ 8.8 ppm) and aromatic protons (δ 6.5–7.2 ppm) validate structural integrity .
- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 215 [M+H]) verifies molecular weight and fragmentation patterns .
- IR spectroscopy : Peaks at ~3298 cm (N-H stretch) and 1600 cm (C=N) confirm functional groups .
Advanced Research Questions
Q. How can contradictory bioactivity data for pyrazole derivatives be systematically addressed?
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC comparisons) .
- Structural comparisons : Compare with analogs like 5-[4-(propan-2-yl)phenyl]-1H-pyrazol-4-amine, which lacks the methoxy group, to isolate substituent effects on target binding .
- Meta-analysis : Aggregate data from multiple studies (e.g., IC ranges for kinase inhibition) to identify trends or outliers .
Q. What methodologies optimize the design of target-specific analogs?
- Structure-activity relationship (SAR) : Introduce substituents (e.g., fluorine at C5) to enhance hydrophobic interactions with kinase ATP pockets. For example, fluorinated analogs show 10-fold higher affinity for EGFR .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., COX-2 or MAPK). Adjust the phenoxy group’s dihedral angle to improve steric complementarity .
- In vitro validation : Test analogs in parallel assays (e.g., enzyme inhibition and cytotoxicity) to balance potency and selectivity .
Q. How can researchers resolve discrepancies in pharmacokinetic data for this compound class?
- Metabolic profiling : Use LC-MS to identify major metabolites (e.g., hydroxylation at the isopropyl group) and assess stability in liver microsomes .
- Solubility optimization : Replace the methyl group with PEGylated chains to enhance aqueous solubility without compromising bioavailability .
- Cross-species studies : Compare rodent and human CYP450 metabolism rates to predict clinical translatability .
Key Research Gaps
- Mechanistic studies : Limited data on off-target effects (e.g., hERG channel binding) warrant patch-clamp assays .
- In vivo efficacy : Most studies are in vitro; rodent models are needed to validate antitumor or anti-inflammatory activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
